Terbogrel
Overview
Description
Terbogrel is an experimental drug that has been studied for its potential to prevent the vasoconstricting and platelet-aggregating action of thromboxanes . It is an orally available thromboxane A2 receptor antagonist and a thromboxane A2 synthase inhibitor . The drug was developed by Boehringer Ingelheim .
Molecular Structure Analysis
Terbogrel has a molecular weight of 405.49 and a chemical formula of C23H27N5O2 . Its structure includes a guanidine group, which is likely responsible for its activity as a thromboxane A2 synthase inhibitor .
Chemical Reactions Analysis
While specific chemical reactions involving Terbogrel are not detailed in the sources, it’s known that Terbogrel acts as a thromboxane A2 receptor antagonist and a thromboxane A2 synthase inhibitor . This suggests that it may interact with these receptors and enzymes, potentially altering their function .
Physical And Chemical Properties Analysis
Terbogrel has a molecular weight of 405.49 and a chemical formula of C23H27N5O2 . Unfortunately, specific physical properties such as solubility, melting point, and boiling point are not provided in the sources.
Scientific Research Applications
Platelet Function and Prostaglandin Endoperoxide Transfer
Terbogrel has been studied for its platelet-inhibitory effects. It acts as a thromboxane A2 synthase inhibitor and thromboxane A2 receptor antagonist. This compound effectively inhibits platelet aggregation and thromboxane synthesis in human platelets. Additionally, it favors the synthesis of prostacyclin in cultured vascular smooth muscle cells, suggesting a potential role in modulating vascular function (Muck, Weber, & Schrör, 1998).
Pharmacokinetics and Pharmacodynamics in Healthy Subjects
Research on terbogrel's pharmacokinetics and pharmacodynamics has shown that it is well tolerated in healthy subjects without adverse effects. Studies involving single and multiple oral administrations demonstrated a dose-linear plasma concentration and significant inhibition of thromboxane synthase activity and thromboxane receptor occupancy. These results indicate terbogrel's potential for long-term antithrombotic therapy (Guth et al., 2004).
Application in Pulmonary Arterial Hypertension
Terbogrel has been included in clinical trials for pulmonary arterial hypertension (PAH). Although it did not show improvements in exercise capacity in trials, its role in the inhibition of thromboxane and prostacyclin metabolism presents it as a potential therapeutic option in PAH treatment strategies (Galiè, Manes, & Branzi, 2002).
Effect on Pulmonary Hypertension in Newborn Piglets
A study on newborn piglets exposed to hypoxia revealed that terbogrel treatment could ameliorate pulmonary artery dysfunction and attenuate the development of chronic hypoxia-induced pulmonary hypertension. This suggests terbogrel's potential application in early-stage pulmonary hypertension treatment (Fike, Zhang, & Kaplowitz, 2005).
Structural and Molecular Properties
The molecular structure of terbogrel, including its thromboxane A2 synthase inhibitor mode, has been characterized. Studies have highlighted features like a hairpin-like conformation stabilized by intramolecular hydrogen bonds, providing insights into its mechanism of action (Michaux et al., 2000).
Comparison with Other Compounds
Research comparing terbogrel with other compounds like BM567 has provided valuable insights into developing new synthesis prospects among sulfonylurea series and understanding terbogrel's action as a thromboxane receptor antagonist and thromboxane synthase inhibitor (Michaux et al., 2001).
Antithrombotic Effects in Vivo
Terbogrel, with its dual action as a thromboxane receptor antagonist and thromboxane synthase inhibitor, has shown potent antithrombotic effects in vivo. This was demonstrated in a study using an arterial thrombosis model in rabbits, suggesting its potential in clinical antithrombotic applications (Soyka et al., 1999).
properties
IUPAC Name |
(E)-6-[3-[(N'-tert-butyl-N-cyanocarbamimidoyl)amino]phenyl]-6-pyridin-3-ylhex-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2/c1-23(2,3)28-22(26-16-24)27-19-10-6-8-17(14-19)20(11-4-5-12-21(29)30)18-9-7-13-25-15-18/h6-11,13-15H,4-5,12H2,1-3H3,(H,29,30)(H2,26,27,28)/b20-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTLOCQNGLJNSA-RGVLZGJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=C(NC#N)NC1=CC=CC(=C1)C(=CCCCC(=O)O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N=C(NC#N)NC1=CC=CC(=C1)/C(=C\CCCC(=O)O)/C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Terbogrel | |
CAS RN |
149979-74-8 | |
Record name | Terbogrel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149979-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Terbogrel [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149979748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terbogrel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12204 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TERBOGREL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z4KWQ5OGN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.